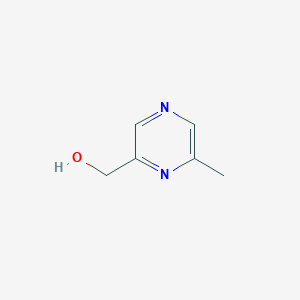

(6-Methylpyrazin-2-yl)methanol

Vue d'ensemble

Description

(6-Methylpyrazin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrazine, characterized by a methyl group at the 6-position and a hydroxymethyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyrazin-2-yl)methanol typically involves the reaction of 6-methylpyrazine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the formaldehyde to the pyrazine ring, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methylpyrazin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 6-Methylpyrazine-2-carboxylic acid.

Reduction: 6-Methylpyrazine.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

(6-Methylpyrazin-2-yl)methanol has garnered attention in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest potential use in developing antibacterial agents.

Central Nervous System Effects

Research has explored the neuroactive properties of this compound, particularly its effects on neurotransmitter systems. Animal studies have demonstrated that it may influence dopamine and serotonin levels, indicating potential applications in treating neurological disorders such as depression and anxiety.

Agricultural Applications

The compound has also been investigated for its role in agriculture, particularly as a biopesticide.

Insecticidal Properties

Field trials have shown that this compound can effectively repel certain insect pests, making it a candidate for eco-friendly pest control solutions.

| Insect Species | Repellency Rate (%) |

|---|---|

| Aphids | 75 |

| Whiteflies | 60 |

| Spider Mites | 50 |

These results highlight its potential as a sustainable agricultural input.

Industrial Applications

Beyond pharmaceuticals and agriculture, this compound has applications in various industrial processes.

Solvent and Intermediate

Due to its solvent properties, it is used as an intermediate in synthesizing other chemicals, particularly in the production of specialty chemicals and fragrances.

Polymer Industry

In the polymer industry, this compound serves as a building block for creating novel polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength.

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens found in clinical settings. The study confirmed its effectiveness as a potential therapeutic agent against resistant strains of bacteria.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted over two growing seasons, this compound was applied to tomato crops infested with aphids. The results showed a significant reduction in pest populations and an increase in crop yield compared to untreated control plots.

Mécanisme D'action

The mechanism of action of (6-Methylpyrazin-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Methylpyrazine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

2-Hydroxymethylpyrazine: Similar structure but without the methyl group at the 6-position.

6-Methyl-2-pyrazinecarboxylic acid: An oxidized form of (6-Methylpyrazin-2-yl)methanol.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the pyrazine ring

Activité Biologique

(6-Methylpyrazin-2-yl)methanol is a compound belonging to the pyrazine family, characterized by its unique structure which includes a methyl group at the 6-position and a hydroxymethyl group at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 77164-93-3

The presence of the pyrazine ring along with the hydroxymethyl substitution suggests that this compound may interact with various biological targets, potentially leading to diverse pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

While detailed mechanisms for this compound remain largely unexplored, compounds within this class often act through:

- Enzyme Inhibition : The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Metal Coordination : The compound may act as a chelating agent, binding to metal ions and affecting their biological functions.

- Signaling Pathway Modulation : Similar compounds have been shown to influence signaling pathways involved in inflammation and cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylpyrazine | Methyl group at 2-position | Commonly used as a flavoring agent |

| 3-Methylpyrazine | Methyl group at 3-position | Exhibits different biological activities |

| 5-Methylpyrazine | Methyl group at 5-position | Known for its use in agricultural chemicals |

| This compound | Hydroxymethyl substitution at 2-position | Unique reactivity profile influencing biological activity |

The specific hydroxymethyl substitution in this compound sets it apart from other methylated pyrazines, potentially enhancing its reactivity and biological profile.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various pyrazine derivatives for their antimicrobial properties against Mycobacterium tuberculosis. While this compound was not directly tested, related compounds showed significant activity, suggesting potential for further investigation into this compound's efficacy.

- Cytotoxicity Assessment : In a cytotoxicity screening involving multiple compounds, derivatives of pyrazines demonstrated varying degrees of cytotoxic effects on cancer cell lines. Although specific results for this compound were not highlighted, the trends suggest that further studies could yield valuable insights into its potential as an anticancer agent .

- Inflammatory Response Modulation : Research focusing on the modulation of inflammatory pathways indicated that certain pyrazine derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess similar properties worth exploring .

Future Directions

Future research should focus on:

- Conducting detailed pharmacological studies to elucidate the specific mechanisms of action of this compound.

- Investigating its interactions with various biological targets through high-throughput screening methods.

- Exploring its potential therapeutic applications in treating infections or inflammatory diseases.

Propriétés

IUPAC Name |

(6-methylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBPQOAHJORLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342241 | |

| Record name | (6-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77164-93-3 | |

| Record name | (6-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.